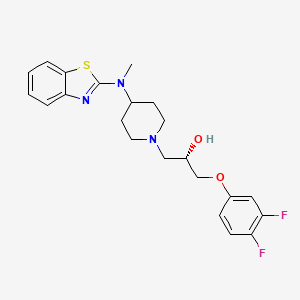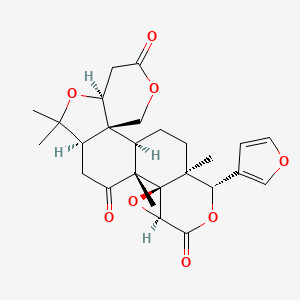
Limonin
Overview
Description
Limonin is a natural tetracyclic triterpenoid compound found in various plants, particularly in citrus fruits such as lemons, limes, oranges, and grapefruits . It is known for its bitter taste and is often found in higher concentrations in citrus seeds . This compound has attracted significant attention due to its extensive pharmacological effects, including anti-cancer, anti-inflammatory, anti-bacterial, and antioxidant properties .
Mechanism of Action
Target of Action
Limonin primarily targets oncogenes p53 and p21 . These genes play a crucial role in the regulation of the cell cycle and act as tumor suppressors. By inhibiting these oncogenes, this compound can induce apoptosis in cancer cells .
Mode of Action
This compound interacts with its targets (p53 and p21) by inhibiting their expression . This inhibition activates endogenous pathways such as cytochrome c and caspase-mediated pathways . These pathways are involved in the process of apoptosis, leading to cell death in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting the expression of oncogenes p53 and p21, this compound activates the cytochrome c and caspase-mediated pathways . These pathways lead to the induction of apoptosis, resulting in the death of cancer cells .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound has poor bioavailability . The main metabolic pathways of this compound are reduction, hydrolysis, and methylation . The position and group of the substituents of this compound are key in affecting its pharmacological activity and bioavailability .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of the expression of oncogenes p53 and p21, and the activation of endogenous pathways such as cytochrome c and caspase-mediated pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. Future research directions include exploring how the concentration of this compound affects its pharmacological effects and toxicity, finding ways to reduce the toxicity of this compound, and enhancing its pharmacological activity and bioavailability through structural modification .
Biochemical Analysis
Biochemical Properties
In citrus fruits, the biosynthetic pathway of limonin starts from the formation of nomilin by squalene, then limonoids such as obacunone and obacunone acid are obtained by the limonoids pathway, and, finally, the limonoids are metabolized to synthesize this compound .
Cellular Effects
This compound has a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory and analgesic, anti-bacterial and anti-virus, anti-oxidation, liver protection properties . This compound has also been shown to lead to hepatotoxicity, renal toxicity, and genetic damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through complex impacts on hepatic metabolic enzyme . The reduction, hydrolysis, and methylation are the main metabolic pathways of this compound .
Temporal Effects in Laboratory Settings
It is known that this compound has poor bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clear .
Metabolic Pathways
This compound is involved in several metabolic pathways. The position and group of the substituents of this compound are key in affecting pharmacological activity and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Limonin can be synthesized through various methods, including maceration extraction, stirring extraction, ultrasonic extraction, and flash extraction . These methods involve extracting this compound from citrus seeds or other plant sources using solvents and specific reaction conditions to isolate the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from citrus by-products, such as seeds and peels. The extraction process may include steps like solvent extraction, filtration, and purification to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Limonin undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis . These reactions can modify the structure of this compound and influence its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and hydrolyzing agents . For example, hydrogenation of this compound using reducing agents like sodium cyanoborohydride, lithium aluminum hydride, and sodium borohydride can produce various this compound derivatives .
Major Products Formed
The major products formed from the reactions of this compound include its derivatives, such as hydrogenated this compound compounds, which have shown enhanced biological activities .
Scientific Research Applications
Limonin has a wide range of scientific research applications in various fields:
Comparison with Similar Compounds
. These compounds share similar structures and biological activities but differ in their specific chemical properties and effects. For example, nomilin has been shown to inhibit the CYP3A4 isoenzyme in human liver microsomes, while limonin is more commonly studied for its anti-cancer and anti-inflammatory properties .
This compound’s uniqueness lies in its extensive pharmacological effects and its presence in higher concentrations in citrus seeds, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSLGBFQAGHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859591 | |
| Record name | 12-(Furan-3-yl)-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,8,10(6H,9aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Limonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1180-71-8 | |
| Record name | Limonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
298 °C | |
| Record name | Limonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


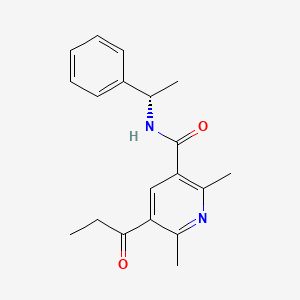
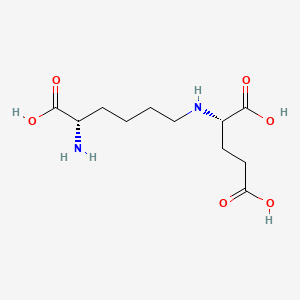
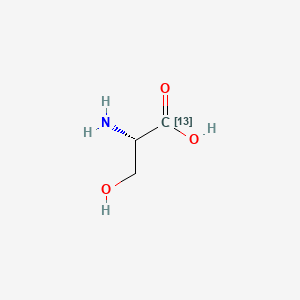
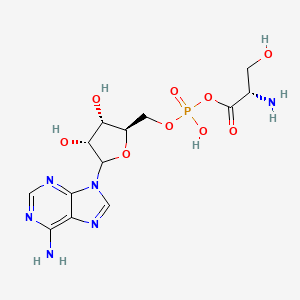
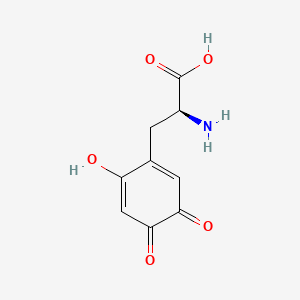
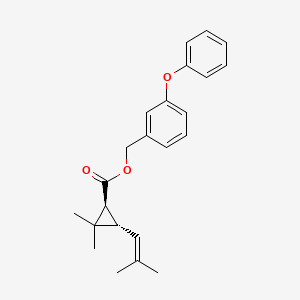
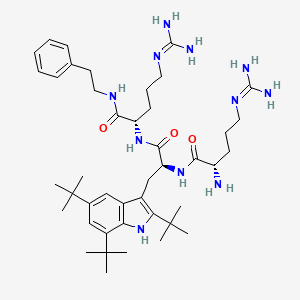
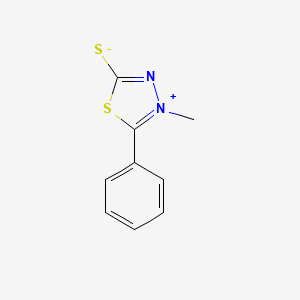
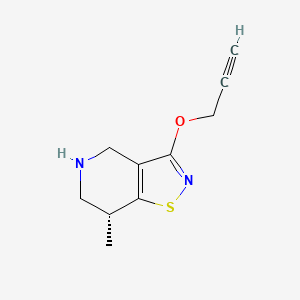
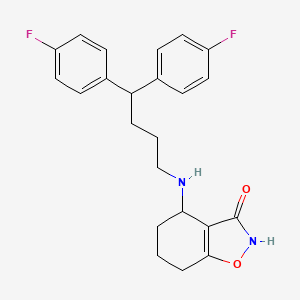
![5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1675342.png)
![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)

